molecular formula C27H27F3N2O4 B11474185 N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide

N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide

Cat. No.: B11474185
M. Wt: 500.5 g/mol
InChI Key: HVWXPQBHCRXHHU-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with a long name. Let’s break it down:
    • The core structure is an indole ring system (1H-indol-3-yl).
    • It contains a phenylethyl group (1-phenylethyl) attached to the indole ring.
    • The compound also has a trifluoromethyl group (CF₃) and a methoxy group (OCH₃) on the benzene ring.
    • Overall, it combines features from indole, benzamide, and other functional groups.
  • Its chemical formula is C₁₉H₂₀F₃N₃O₄ .
  • While I don’t have specific information on its origin or discovery, it likely has applications in pharmaceuticals, agrochemicals, or materials science.
  • Preparation Methods

    • Unfortunately, I couldn’t find direct synthetic routes for this specific compound. similar indole derivatives are often synthesized via multistep reactions.
    • A potential approach could involve condensation reactions between appropriately substituted starting materials (e.g., indole, benzoyl chloride, and trifluoromethylamine).
    • Industrial production methods would likely involve optimization of existing synthetic routes for scalability and efficiency.
  • Chemical Reactions Analysis

    • Given its complexity, this compound could undergo various reactions:

        Oxidation: Oxidative processes might modify the indole or benzamide moieties.

        Reduction: Reduction could affect the carbonyl groups or other functional groups.

        Substitution: Substituents (e.g., trifluoromethyl) may be replaced by other groups.

    • Common reagents could include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
    • Major products would depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antiviral properties).

      Agrochemicals: Explore its use in crop protection (pesticides, herbicides).

      Materials Science: Assess its role in organic electronics or functional materials.

  • Mechanism of Action

    • Without specific data, I can’t provide precise details. it likely interacts with cellular targets (e.g., enzymes, receptors) due to its structural complexity.
    • Molecular pathways could involve signal transduction, enzyme inhibition, or gene expression modulation.
  • Comparison with Similar Compounds

    • Similar indole-based compounds include:

        Indomethacin: An anti-inflammatory drug.

        Tryptophan: An essential amino acid.

        Ibogaine: A psychoactive alkaloid.

    • Highlighting its uniqueness would involve comparing its substituents, functional groups, and biological activities.

    Remember that this compound’s detailed study would require access to specialized databases and literature.

    Properties

    Molecular Formula

    C27H27F3N2O4

    Molecular Weight

    500.5 g/mol

    IUPAC Name

    N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-methoxybenzamide

    InChI

    InChI=1S/C27H27F3N2O4/c1-16(17-8-6-5-7-9-17)32-20-14-25(2,3)15-21(33)22(20)26(24(32)35,27(28,29)30)31-23(34)18-10-12-19(36-4)13-11-18/h5-13,16H,14-15H2,1-4H3,(H,31,34)

    InChI Key

    HVWXPQBHCRXHHU-UHFFFAOYSA-N

    Canonical SMILES

    CC(C1=CC=CC=C1)N2C3=C(C(=O)CC(C3)(C)C)C(C2=O)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)OC

    Origin of Product

    United States

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